molecular formula C7H4Br3ClO B12662001 3,4,5-Tribromo-2-chloro-6-methylphenol CAS No. 84282-19-9

3,4,5-Tribromo-2-chloro-6-methylphenol

Cat. No.: B12662001
CAS No.: 84282-19-9
M. Wt: 379.27 g/mol
InChI Key: MHOWPSNCMPUDPO-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2-chloro-6-methylphenol: is a halogenated phenol compound with the molecular formula C7H4Br3ClO . It is characterized by the presence of three bromine atoms, one chlorine atom, and one methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromo-2-chloro-6-methylphenol typically involves the bromination and chlorination of 2,6-dimethylphenol. The process can be summarized as follows:

    Bromination: 2,6-dimethylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3, 4, and 5 positions of the phenol ring.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-Tribromo-2-chloro-6-methylphenol is used as a reagent in organic synthesis, particularly in the preparation of halogenated aromatic compounds. It serves as a building block for the synthesis of more complex molecules .

Biology: The compound’s antimicrobial properties make it useful in biological research, especially in studies involving bacterial and fungal inhibition. It is often used in microbiological assays to test the efficacy of antimicrobial agents .

Medicine: In medicine, this compound is explored for its potential use as an antiseptic and disinfectant. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial formulations .

Industry: Industrially, the compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners.

Mechanism of Action

The antimicrobial activity of 3,4,5-Tribromo-2-chloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2,4,6-Tribromo-3-methylphenol: Similar in structure but lacks the chlorine atom.

    3,4,5-Tribromo-2,6-dimethylbenzoic acid: Contains additional methyl groups and a carboxylic acid functional group.

    1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of a hydroxyl group

Uniqueness: 3,4,5-Tribromo-2-chloro-6-methylphenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring. This combination of halogens enhances its antimicrobial properties and makes it more effective in various applications compared to similar compounds .

Properties

CAS No.

84282-19-9

Molecular Formula

C7H4Br3ClO

Molecular Weight

379.27 g/mol

IUPAC Name

3,4,5-tribromo-2-chloro-6-methylphenol

InChI

InChI=1S/C7H4Br3ClO/c1-2-3(8)4(9)5(10)6(11)7(2)12/h12H,1H3

InChI Key

MHOWPSNCMPUDPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)Cl)O

Origin of Product

United States

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